molecular formula C13H21NO2 B13288855 2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol

2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol

Cat. No.: B13288855
M. Wt: 223.31 g/mol
InChI Key: HWHMWXAXIFUCRV-UHFFFAOYSA-N
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Description

2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities. The compound is characterized by the presence of a methoxyphenyl group, an amino group, and a butanol moiety, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol typically involves the reaction of 4-methoxybenzylamine with 3-methyl-2-butanone under reductive amination conditions. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-Amino-3-methylbutan-1-ol

Uniqueness

2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile in various applications .

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-3-methylbutan-1-ol

InChI

InChI=1S/C13H21NO2/c1-10(2)13(9-15)14-8-11-4-6-12(16-3)7-5-11/h4-7,10,13-15H,8-9H2,1-3H3

InChI Key

HWHMWXAXIFUCRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)NCC1=CC=C(C=C1)OC

Origin of Product

United States

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